molecular formula C18H15NO4S B2731283 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one CAS No. 950281-19-3

3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Cat. No.: B2731283
CAS No.: 950281-19-3
M. Wt: 341.38
InChI Key: FRNOOGHZTGBVCC-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a synthetic conjugate combining a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety and a coumarin (2H-chromen-2-one) scaffold via a sulfonyl linker. This compound has emerged as a potent inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in cancer and neurodegenerative diseases . Its design leverages the THIQ motif—a structural feature shared with clinical P-gp inhibitors like tariquidar—and the coumarin scaffold, which offers synthetic versatility and favorable pharmacokinetic properties .

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-18-17(11-14-6-3-4-8-16(14)23-18)24(21,22)19-10-9-13-5-1-2-7-15(13)12-19/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNOOGHZTGBVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Further research is needed to elucidate the precise mechanisms and identify the key molecular targets involved .

Comparison with Similar Compounds

Table 2: Efficiency Metrics of Lead Compounds

Compound LE (Ligand Efficiency) LLE (Lipophilic Ligand Efficiency)
3h 0.32 5.1
3r 0.28 4.3
Tariquidar 0.25 3.8
  • 3h demonstrates superior LE and LLE compared to tariquidar, indicating better optimization of potency and lipophilicity .

Biological Activity

The compound 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a chromenone moiety linked to a sulfonyl group derived from tetrahydroisoquinoline. This unique structure suggests potential interactions with various biological targets.

The biological activity of THIQ derivatives is largely attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition : Many THIQ derivatives act as inhibitors of key enzymes involved in various metabolic pathways. For instance, they may inhibit monoamine oxidase (MAO) , which is crucial for neurotransmitter metabolism.
  • Receptor Modulation : Compounds like this compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis .
  • Anti-cancer Activity : Research indicates that THIQ derivatives can exhibit anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of THIQ derivatives. For example:

  • A study investigating the effects of THIQs on colorectal cancer cell lines reported significant inhibition of cell viability and angiogenesis. Compounds similar to this compound showed IC50 values ranging from 0.9 μM to 10.7 μM against KRas-driven cancer cells .

Neuroprotective Effects

THIQs have been noted for their neuroprotective properties:

  • They may help mitigate neurotoxicity associated with neurodegenerative disorders by modulating neurotransmitter levels and protecting against oxidative stress .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 Value (μM)Cell Lines Tested
GM-3-18 (THIQ derivative)KRas Inhibition0.9 - 10.7Colo320, DLD-1, HCT116
GM-3-121 (THIQ derivative)Anti-Angiogenesis1.72Various colorectal cancer cell lines
3-(1,2,3,4-tetrahydroisoquinoline)NeuroprotectionNot specifiedNeuronal cell lines

Detailed Findings

In a specific study involving the synthesis and evaluation of THIQ derivatives:

  • The compound GM-3-121 demonstrated potent anti-angiogenic activity with an IC50 value of 1.72 μM , indicating its effectiveness in inhibiting blood vessel formation in tumors .
  • Molecular docking studies revealed that certain functional groups on THIQ derivatives enhance binding affinity to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 7-hydroxycoumarin derivatives and tetrahydroisoquinoline sulfonyl chlorides. Microwave-assisted alkylation (e.g., using α,α'-dibromoxylene or 1,ω-dibromoalkanes) under anhydrous conditions (130°C, 30 min) improves reaction efficiency. Purification via gradient column chromatography (e.g., ethyl acetate/hexane or methanol/dichloromethane) ensures high purity. Intermediate characterization by 1^1H NMR and HRMS is critical for verifying structural integrity .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

  • Methodological Answer : Use 1^1H NMR (500 MHz, DMSO-d6) to confirm proton environments (e.g., coumarin C3/C4 substituents, THIQ methoxy groups). High-resolution mass spectrometry (HRMS, Q-TOF) validates molecular weight. Melting point analysis (capillary method) and TLC monitoring during synthesis ensure purity. Deuterium exchange experiments identify labile protons (e.g., NH, OH) .

Advanced Research Questions

Q. How do structural modifications at the coumarin and tetrahydroisoquinoline moieties affect P-glycoprotein (P-gp) inhibition and selectivity over MRP1?

  • Methodological Answer : Introduce substituents at coumarin C3/C4 (e.g., halogens, phenyl groups) and vary spacer length (polymethylene vs. xylyl) to study SAR. Evaluate inhibition potency using Calcein-AM assays in MDCK-MDR1 (P-gp) and MDCK-MRP1 cells. For example, 3h (IC50 = 70 nM, P-gp) with a flexible spacer shows >350-fold selectivity over MRP1. Docking into a human P-gp homology model (using AutoDock Vina) identifies hydrophobic interactions in the binding pocket .

Q. What computational strategies predict the binding mode of this compound with P-glycoprotein?

  • Methodological Answer : Protonate the tetrahydroisoquinoline moiety and assign charges (e.g., AMBER FF14SB). Perform molecular dynamics (MD) simulations in explicit solvent to sample conformations. Dock into a P-gp homology model (based on MC70 X-ray structure) using flexible side-chain protocols. Analyze binding free energy (ΔG) and key residues (e.g., Phe343, Tyr310) via MM-GBSA. Validate with mutagenesis studies .

Q. How can contradictions in biological activity data across cell lines or assay conditions be resolved?

  • Methodological Answer : Standardize cell culture conditions (DMEM high glucose, 10% FBS) and passage numbers. Use paired MDCK-MDR1/MRP1 cells to isolate transporter-specific effects. Normalize Calcein-AM fluorescence to protein content (BCA assay). For IC50 discrepancies, re-test under controlled ATP levels (e.g., 2 mM ATP in transport assays) .

Q. What experimental designs optimize the evaluation of this compound’s MDR-reversal potential in combination therapies?

  • Methodological Answer : Co-incubate with doxorubicin (0.1–10 μM) in resistant cancer cells (e.g., MDCK-MDR1). Measure cytotoxicity via MTT assays (72 h exposure). Calculate combination indices (CI) using CompuSyn software. Validate synergy with flow cytometry (intracellular doxorubicin accumulation). Control for off-target effects using MRP1-overexpressing cells .

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